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molecular formula C7H10N2S B1624919 5-(Ethylthio)pyridin-2-amine CAS No. 71167-00-5

5-(Ethylthio)pyridin-2-amine

Cat. No. B1624919
M. Wt: 154.24 g/mol
InChI Key: CRLLBABPMFCSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481540B2

Procedure details

In a 100 mL round-bottomed flask, 5-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine (519 mg, 1.65 mmol), ethanethiol (102 mg, 122 μl, 1.65 mmol), xantphos (47.6 mg, 82.3 μmol) and Hunig's base (425 mg, 575 μl, 3.29 mmol) were combined with dioxane (10.0 ml) to give a light yellow solution. Pd2(dba)3 (37.7 mg, 41.1 μmol) was added and the mixture was evacuated and filled with Argon. The reaction mixture was heated to 110° C. and stirred for 17 h under argon. The mixture was cooled to 25° C. and conc. in vacuo. The residue was partitioned between 1M HCl and ether. Separated and basified aqueous phase with 3M NaOH. The aqueous layer was extracted with EtOAc (2×125 mL). The organic layers were combined, washed with H2O (1×50 mL), sat NaCl (1×25 mL), dried over Na2SO4 and concentrated in vacuo to an orange oil. The oil was dried overnight at 25° C. under vacuum to give an orange gum that was used crude in the subsequent oxidation. (M+H)+=155 m/e.
Name
5-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine
Quantity
519 mg
Type
reactant
Reaction Step One
Quantity
122 μL
Type
reactant
Reaction Step One
Quantity
47.6 mg
Type
reactant
Reaction Step One
Quantity
575 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
37.7 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[Si](C)(C)CC[Si]2(C)C)=[N:6][CH:7]=1.[CH2:17]([SH:19])[CH3:18].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CCN(C(C)C)C(C)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH2:17]([S:19][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1)[CH3:18] |f:4.5.6.7.8|

Inputs

Step One
Name
5-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine
Quantity
519 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1[Si](CC[Si]1(C)C)(C)C
Name
Quantity
122 μL
Type
reactant
Smiles
C(C)S
Name
Quantity
47.6 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
575 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
37.7 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 17 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
CUSTOM
Type
CUSTOM
Details
the mixture was evacuated
ADDITION
Type
ADDITION
Details
filled with Argon
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C. and conc. in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 1M HCl and ether
CUSTOM
Type
CUSTOM
Details
Separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×125 mL)
WASH
Type
WASH
Details
washed with H2O (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an orange oil
CUSTOM
Type
CUSTOM
Details
The oil was dried overnight at 25° C. under vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give an orange gum that

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
C(C)SC=1C=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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